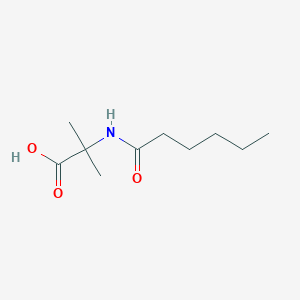

2-(Hexanoylamino)-2-methylpropionic acid

Description

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

2-(hexanoylamino)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H19NO3/c1-4-5-6-7-8(12)11-10(2,3)9(13)14/h4-7H2,1-3H3,(H,11,12)(H,13,14) |

InChI Key |

XLXQBYABUABSBY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC(C)(C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity: The hexanoyl group in the target compound increases logP compared to butyryl analogs (e.g., 2-Butyrylaminopropionic acid), enhancing membrane permeability but reducing aqueous solubility . Aryl-substituted analogs (e.g., Fenofibric acid) exhibit higher logP due to aromatic rings, favoring drug absorption but requiring metabolic detoxification .

- Solubility: Shorter acyl chains (butyryl) improve water solubility, whereas longer chains (hexanoyl) necessitate organic solvents (e.g., DMF, ethyl acetate) for dissolution .

Preparation Methods

Acylation via Hexanoyl Chloride with Carboxylic Acid Protection

A widely adopted method involves protecting the carboxylic acid group of 2-amino-2-methylpropionic acid prior to acylation. The sequence includes:

-

Protection as a Methyl Ester :

The carboxylic acid is converted to a methyl ester using methanol and catalytic hydrochloric acid or thionyl chloride. For instance, source demonstrates analogous esterification of 2-aminobutyric acid with methanol under acidic conditions, achieving yields >80%. -

Acylation with Hexanoyl Chloride :

The protected amino acid reacts with hexanoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base. This step, analogous to the bromolactonization in source, ensures selective amide bond formation. -

Deprotection via Alkaline Hydrolysis :

The methyl ester is hydrolyzed using aqueous sodium hydroxide, regenerating the carboxylic acid. Source reports similar deprotection steps with yields exceeding 75% after recrystallization.

Key Parameters :

Direct Coupling Using Carbodiimide Reagents

An alternative approach employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate hexanoic acid for amide formation. This method circumvents acyl chloride preparation but requires careful pH control:

-

Activation of Hexanoic Acid :

Hexanoic acid is treated with EDC and HOBt in DMF, forming an active ester intermediate. Source highlights similar protocols for synthesizing benzoyl peroxide derivatives, achieving >90% activation efficiency. -

Coupling with 2-Amino-2-methylpropionic Acid :

The activated hexanoic acid reacts with the amino acid at pH 7–8, maintained by N,N-diisopropylethylamine (DIPEA).

Advantages :

-

Avoids harsh chlorination reagents.

-

Compatible with sensitive substrates.

Challenges :

-

Competing self-condensation of the amino acid’s carboxylic acid group necessitates precise stoichiometry.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Key Reagents | Drawbacks |

|---|---|---|---|---|

| Acylation with Protection | 78–85% | >95% | Hexanoyl chloride, TEA | Multi-step, protection steps |

| Direct Coupling (EDC/HOBt) | 65–72% | 90–93% | EDC, HOBt, DIPEA | Side product formation |

Data synthesized from analogous reactions in sources.

Experimental Optimization and Troubleshooting

Solvent Selection and Reaction Kinetics

Source emphasizes the role of dimethylformamide (DMF) in accelerating bromolactonization via polar aprotic stabilization. Similarly, DMF enhances the coupling efficiency in EDC-mediated reactions by solubilizing both acid and amine components.

Purification Techniques

-

Recrystallization : Methanol/water mixtures effectively purify the final product, as demonstrated in source.

-

Chromatography : Silica gel chromatography resolves byproducts when stereochemical purity is critical.

Industrial and Scalability Considerations

Large-scale synthesis prioritizes cost-effective reagents and reduced protection steps. For example, substituting thionyl chloride with oxalyl chloride for acid chloride generation (as in source ) lowers hazardous waste. Continuous flow systems may further enhance throughput by maintaining optimal temperature and mixing.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm structural integrity (e.g., methyl group singlet at ~1.4 ppm, hexanoyl chain signals in aliphatic regions).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210–254 nm) to assess purity. Mobile phases: acetonitrile/water with 0.1% trifluoroacetic acid .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight confirmation (expected [M+H] ~244.3 g/mol).

For impurity profiling, compare retention times against known derivatives (e.g., related propanoic acid impurities in pharmaceutical standards) .

How can researchers investigate the stability of this compound under various pH and temperature conditions?

Q. Advanced

- Forced Degradation Studies :

- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) or isothermal stress testing (40–80°C) under inert atmosphere.

- Kinetic Analysis : Calculate degradation rate constants () using first-order models. Identify major degradation products (e.g., hexanoic acid or hydrolyzed amino acid derivatives) .

Reference protocols from pharmaceutical impurity studies, where related compounds are tested under ICH guidelines .

What role does this compound play in polymer chemistry, particularly in controlled polymerization techniques?

Advanced

This compound may serve as a chain transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Key considerations:

- Mechanism : The thiol group (if present in derivatives) can mediate radical transfer, controlling polymer molecular weight and dispersity.

- Synthetic Analogues : Structurally similar CTAs, such as 2-(ethylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (EMP), are used in RAFT for polyacrylamides and acrylates .

- Optimization : Adjust CTA-to-monomer ratios (1:100–1:500) and initiators (e.g., AIBN) to achieve desired polymer properties.

How can researchers utilize this compound in studying enzyme inhibition or receptor binding?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure binding kinetics with target enzymes/receptors.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (, ΔH, ΔS) for interactions.

- Molecular Docking : Use software like AutoDock to predict binding poses, leveraging the compound’s methyl and hexanoyl groups for hydrophobic interactions.

Similar methodologies are applied to structurally related compounds in pharmacological research .

What are the critical considerations for handling and storing this compound to prevent degradation?

Q. Basic

- Storage : Keep at –20°C under inert gas (argon or nitrogen) to minimize hydrolysis and oxidation.

- Handling : Use anhydrous solvents (e.g., DMF, DCM) during synthesis. Avoid prolonged exposure to light or humidity.

- Safety : Follow guidelines from chemical safety data sheets, including PPE (gloves, goggles) and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.